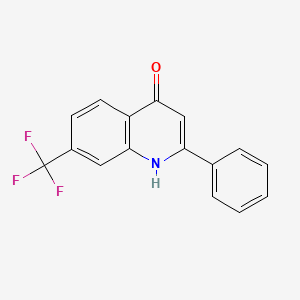
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO6 and a molecular weight of 292.04 g/mol . This compound is known for its unique structure, which includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Applications De Recherche Scientifique
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets through its functional groups:
Bromine: Acts as a leaving group in substitution reactions.
Nitro Group: Can undergo reduction to form reactive intermediates.
Hydroxyl Groups: Participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-formylbenzoate
Propriétés
Formule moléculaire |
C8H6BrNO6 |
|---|---|
Poids moléculaire |
292.04 g/mol |
Nom IUPAC |
methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO6/c1-16-8(13)3-2-4(10(14)15)7(12)5(9)6(3)11/h2,11-12H,1H3 |
Clé InChI |
QSXGJTSAQNPNBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1O)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


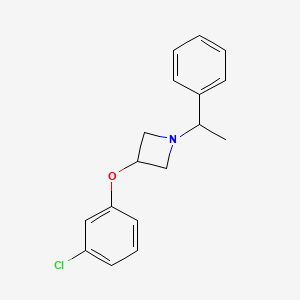
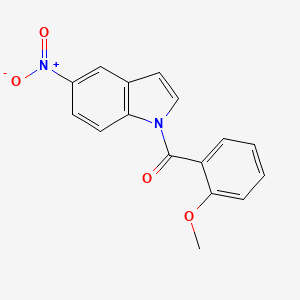


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)
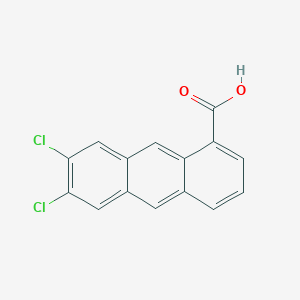

![tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11839540.png)

![N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide](/img/structure/B11839556.png)
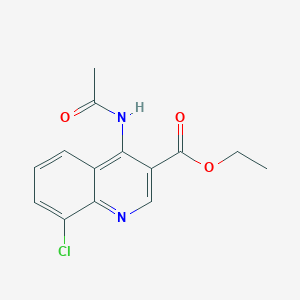
![2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B11839560.png)
![5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol](/img/structure/B11839571.png)
